CB1 Receptor Binding Affinity Comparison
In a patent class review, heterocyclic-substituted 3-alkyl azetidine derivatives, including the target compound, are described as potent CB1 receptor antagonists [1]. However, specific quantitative binding data (Ki or IC50 values) for 1-[1-(3-fluorobenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole against CB1 were not found in publicly available databases. The patent US7906652 exemplifies related compounds with varying substituents, but the exact compound is not specifically exemplified with quantitative data. This is a critical evidence gap that limits direct comparator-based differentiation.
| Evidence Dimension | CB1 receptor antagonism |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | Related azetidine benzimidazole derivatives in US7906652 (no specific data) |
| Quantified Difference | N/A |
| Conditions | N/A |
Why This Matters
Without head-to-head data, selection must rely on structural novelty and patent protection for differentiation.
- [1] Baker, R.K., Hale, J.J., Miao, S., Rupprecht, K.M. Heterocycle-substituted 3-alkyl azetidine derivatives. US Patent US7906652B2, 2011. View Source
